molecular formula C13H14Cl2N2O2 B4710203 N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No. B4710203
M. Wt: 301.16 g/mol
InChI Key: JZEBJTVKBBFCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. This inhibition leads to the suppression of tumor cell growth and the inhibition of plant growth.
Biochemical and Physiological Effects:
In addition to its antitumor and herbicidal activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells and to inhibit angiogenesis. In plants, it has been shown to inhibit root growth and to cause chlorosis.

Advantages and Limitations for Lab Experiments

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it also has some limitations. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide. One direction is the further exploration of its antitumor activity and its potential as a cancer treatment. Another direction is the study of its herbicidal activity and its potential as a new herbicide. In material science, it could be studied for its potential use in the synthesis of new materials. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have antitumor activity and has been studied as a potential treatment for cancer. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, it has been studied for its potential use in the synthesis of new materials.

properties

IUPAC Name

N-(4,7-dichloro-2-oxo-1-propyl-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-3-6-17-12-9(15)5-4-8(14)10(12)11(13(17)19)16-7(2)18/h4-5,11H,3,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEBJTVKBBFCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(C2=C(C=CC(=C21)Cl)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 2
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 3
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N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

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